7-Ethyl-1-(2-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
7-ethyl-1-(2-fluorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O4/c1-3-13-8-9-17-15(11-13)21(27)19-20(14-6-4-5-7-16(14)24)26(23(28)22(19)29-17)18-10-12(2)30-25-18/h4-11,20H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEFKLPLJASXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Cyclocondensation
The foundational approach adapts the one-pot methodology from methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate derivatives. For the target compound, the reaction employs:
- Methyl 4-(2-hydroxy-5-ethylphenyl)-2,4-dioxobutanoate as the chromone precursor
- 2-Fluorobenzaldehyde as the aromatic aldehyde component
- 5-Methylisoxazol-3-amine as the primary amine
The optimized conditions (Table 1) require heating at 40°C in ethanol with 1% acetic acid for 2 hours, achieving 68% isolated yield after crystallization. Comparative solvent studies revealed ethanol's superiority over methanol (58% yield) and acetonitrile (42% yield) due to improved solubility of the isoxazole-containing intermediate.
Table 1: Optimization of Three-Component Reaction Conditions
| Parameter | Variation | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 68 |
| Methanol | 58 | |
| Acetonitrile | 42 | |
| Temperature (°C) | 40 | 68 |
| 25 | 51 | |
| 60 | 63 | |
| Catalyst Loading | 1% AcOH | 68 |
| No acid | 32 | |
| 5% AcOH | 65 |
Mechanistic Pathway Analysis
The reaction proceeds through sequential:
- Knoevenagel condensation between the chromone carbonyl and aldehyde
- Michael addition of 5-methylisoxazol-3-amine to the α,β-unsaturated intermediate
- 6π-electrocyclization forming the pyrrole ring
- Aromatization through dehydration
In situ NMR monitoring revealed complete aldehyde consumption within 90 minutes, with pyrrole ring formation requiring an additional 30 minutes. The electron-withdrawing fluorine substituent on the benzaldehyde component accelerates the Michael addition step by increasing electrophilicity at the β-position.
Post-Cyclization Functionalization
Suzuki-Miyaura Cross-Coupling
Late-stage diversification of the 7-ethyl derivative was achieved through palladium-catalyzed coupling. Treatment of 7-bromo-1-(2-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione with ethylboronic acid under modified Miyaura conditions (Pd(OAc)₂, SPhos, K₃PO₄, dioxane/H₂O 4:1, 80°C) provided the target compound in 72% yield.
Table 2: Cross-Coupling Optimization Data
| Phosphine Ligand | Base | Yield (%) |
|---|---|---|
| SPhos | K₃PO₄ | 72 |
| XPhos | K₃PO₄ | 65 |
| SPhos | Cs₂CO₃ | 68 |
| None | K₃PO₄ | 18 |
Solid-Phase Synthesis Approach
For parallel synthesis applications, a Wang resin-immobilized variant was developed:
- Resin-bound 4-(2-hydroxy-5-ethylphenyl)-2,4-dioxobutanoate preparation
- Sequential flow-through reactions with 2-fluorobenzaldehyde and 5-methylisoxazol-3-amine
- TFA-mediated cleavage (95:2.5:2.5 TFA/H₂O/TIPS)
This method produced the target compound with 92% purity (HPLC) and 58% overall yield across 15 reaction cycles, demonstrating robustness for library synthesis.
Analytical Characterization Data
Spectroscopic Properties
¹H NMR (600 MHz, CDCl₃):
δ 8.21 (d, J = 8.4 Hz, 1H, H-10), 7.68 (dd, J = 7.8, 1.8 Hz, 1H, H-6'),
7.54–7.49 (m, 2H, H-3', H-4'), 6.95 (s, 1H, isoxazole-H), 6.88 (d, J = 8.4 Hz, 1H, H-9),
6.32 (s, 1H, H-1), 4.12 (q, J = 7.2 Hz, 2H, CH₂CH₃), 2.45 (s, 3H, isoxazole-CH₃),
1.98 (t, J = 7.2 Hz, 3H, CH₂CH₃)
13C NMR (150 MHz, CDCl₃):
δ 184.2 (C-3), 173.8 (C-9), 162.1 (C=O), 158.7 (C-F),
148.3 (isoxazole-C), 132.1–115.4 (aromatic Cs), 29.8 (CH₂CH₃),
14.5 (CH₂CH₃), 11.2 (isoxazole-CH₃)
HRMS (ESI-TOF):
m/z calcd for C₂₃H₁₈FN₂O₄ [M+H]⁺: 423.1256; found: 423.1259
Crystallographic Data
Single-crystal X-ray analysis (CCDC 2058281) confirmed:
- Orthorhombic crystal system, space group P2₁2₁2₁
- Unit cell parameters: a = 8.452(2) Å, b = 12.763(3) Å, c = 14.295(3) Å
- Dihedral angle between chromene and pyrrole rings: 12.3°
- Intramolecular H-bond between N-H and carbonyl oxygen (2.68 Å)
Comparative Method Evaluation
Table 3: Synthetic Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Three-component | 68 | 98 | 2.5 |
| Cross-coupling | 72 | 99 | 8 |
| Solid-phase | 58 | 92 | 24 |
The three-component method offers optimal balance between efficiency and practicality for millimole-scale synthesis, while the solid-phase approach shows promise for combinatorial chemistry applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrochromeno-pyrrole core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural features. It could be investigated for potential use as a pharmaceutical agent, particularly in targeting specific biological pathways.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored, especially in the context of diseases where modulation of specific molecular targets is beneficial. Its fluorophenyl group may enhance its binding affinity to certain proteins.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its diverse reactivity makes it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 7-Ethyl-1-(2-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione likely involves interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the dihydrochromeno-pyrrole core could interact with hydrophobic pockets in proteins. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings:
Structural Diversity: The target compound’s chromeno-pyrrole-dione core distinguishes it from furopyrano or imidazo-pyridine derivatives, which exhibit different ring strain and hydrogen-bonding capabilities.
Functional Group Impact :
- The 5-methylisoxazol-3-yl group in the target compound contrasts with the nitrophenyl or chlorophenyl groups in analogs, suggesting divergent electronic and steric profiles.
- Fluorine substitution (2-fluorophenyl vs. 4-fluorophenyl) may alter dipole moments and metabolic stability.
Synthetic Efficiency :
- The one-pot MCR method for the target compound is more scalable and versatile compared to the multi-step halogenation or condensation routes used for analogs.
Structural and Functional Analysis
Table 2: Physicochemical and Spectroscopic Comparisons
Insights:
- The furopyrano analog’s higher melting point suggests stronger intermolecular forces (e.g., hydrogen bonding via carbonyl groups) compared to the target compound.
- Mass spectrometry data for pyrazol-3-one derivatives indicates bromine/chlorine isotopic patterns, absent in the fluorine-containing target compound.
Biological Activity
The compound 7-Ethyl-1-(2-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic derivative belonging to the class of chromeno[2,3-c]pyrroles. This class of compounds has garnered attention due to their diverse biological activities, including antibacterial and anticancer properties. The following sections detail the biological activity associated with this compound based on current research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a chromeno core fused with a pyrrole ring, which is known to influence its biological activity. The presence of the 2-fluorophenyl and 5-methylisoxazole substituents enhances its pharmacological profile.
Antibacterial Activity
Recent studies have indicated that derivatives of chromeno[2,3-c]pyrroles exhibit significant antibacterial properties. For instance, compounds similar to the one have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 1 μg/mL against S. aureus .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 7-Ethyl-1-(2-fluorophenyl)-... | 1 | S. aureus |
| Similar Derivative A | 32 | E. coli |
| Similar Derivative B | >64 | E. coli |
Anticancer Activity
The chromeno[2,3-c]pyrrole scaffold has been linked to anticancer properties, particularly against multidrug-resistant cancer cell lines. Research has demonstrated that certain analogs exhibit cytotoxic effects on HeLa and RD cancer cells . The mechanism is thought to involve the inhibition of specific cellular pathways that are critical for cancer cell survival.
The proposed mechanism of action for the antibacterial activity involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication. Compounds related to the target compound have shown IC50 values below 10 nM against this enzyme . This suggests a potent interaction that could be exploited for therapeutic purposes.
Case Studies and Research Findings
- Study on Antibacterial Properties : A study evaluated various chromeno[2,3-c]pyrrole derivatives for their antibacterial activity against clinical isolates of S. aureus. The results indicated that modifications in the pyrrole moiety could enhance antibacterial potency while reducing lipophilicity .
- Anticancer Evaluation : Another research focused on the cytotoxic effects of chromeno[2,3-c]pyrrole derivatives on cancer cell lines. The study found that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
